molecular formula C13H15NO2 B11886518 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid

Cat. No.: B11886518
M. Wt: 217.26 g/mol
InChI Key: DIZIGJGAONLUKP-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from tetrahydroquinoline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce hexahydro derivatives .

Scientific Research Applications

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile
  • 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
  • 8-Hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid

Uniqueness

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2,(H,15,16)

InChI Key

DIZIGJGAONLUKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)O

Origin of Product

United States

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